

Computational docking studies to compare binding affinities of N-p-Tosylglycine derivatives

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Compound of Interest

Compound Name: *N-p-Tosylglycine*

Cat. No.: B554631

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Unveiling Binding Affinities: A Comparative Docking Study of N-p-Tosylglycine Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their protein targets is paramount. This guide provides a comparative analysis of the binding affinities of various **N-p-Tosylglycine** derivatives through computational docking studies. The data presented herein offers a quantitative basis for structure-activity relationship (SAR) studies and can guide the rational design of more potent and selective inhibitors.

This comparative guide delves into the binding affinities of a series of Nicotinoylglycine derivatives, closely related to **N-p-Tosylglycine**, against the active site of Penicillin-Binding Protein 3 (PBP3). The presented data is derived from a comprehensive study by B. A. Hassan et al. (2020), which explored the synthesis and antimicrobial potential of these compounds.

Comparative Binding Affinities

The following table summarizes the docking scores and binding affinities of various Nicotinoylglycine derivatives when docked with Penicillin-Binding Protein 3 (PBP3). Lower docking scores and more negative binding affinities are indicative of more favorable binding interactions.

Compound ID	Derivative Structure	Docking Score	Binding Affinity (kcal/mol)
4	Nicotinoyl-glycyl-glycine-hydrazide	-11.868	-5.315
7	Pyrazole derivative	Not explicitly stated	-6.533
8	Diethyl malonate derivative	Not explicitly stated	-7.152
9	Oxadiazole derivative	Not explicitly stated	-6.871
10	Ethyl cyanoacetate derivative	Not explicitly stated	-6.994

Data sourced from Hassan, B. A., et al. (2020). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. *Molecules*, 25(16), 3589.[\[1\]](#)

Experimental Protocols

The computational docking studies were performed to elucidate the binding modes and affinities of the synthesized Nicotinoylglycine derivatives against the active site of Penicillin-Binding Protein 3 (PBP3).

Molecular Docking Methodology

The molecular docking protocol was executed using industry-standard computational tools. The primary steps involved in the docking simulation are outlined below. The derivatives of Nicotinoylglycine exhibited docking values ranging from -9.597 to -17.891, with binding affinities between -4.781 and -7.152 kcal/mol.[\[1\]](#) Compound 4, a key hydrazide substitution, demonstrated a strong binding affinity of -5.315 kcal/mol and a docking score of -11.868.[\[1\]](#) This compound formed hydrogen bonds with key residues Ser448, Glu623, and Gln524 within the active site of PBP3.[\[1\]](#)

Caption: General workflow for computational molecular docking studies.

Signaling Pathway and Logical Relationships

The logical progression of a computational drug design and evaluation process, starting from the synthesis of compounds to their biological and in-silico evaluation, is depicted in the following diagram. This workflow illustrates how experimental synthesis is coupled with computational studies to predict and rationalize the biological activity of novel chemical entities.

Caption: Logical workflow from synthesis to lead identification.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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